4-cyano-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Medicinal Chemistry Physical Organic Chemistry IDO1 Inhibition

This 4-cyano-1,2,5-oxadiazole-3-carboximidamide building block offers a potency-privileged scaffold with an electron-withdrawing cyano group (σₚ ≈ 0.66) that profoundly modulates amidoxime pKₐ, metal-chelation capacity, and metabolic stability. It enables orthogonal click-chemistry and cycloaddition transformations inaccessible to 4-amino congeners, making it essential for IDO1 inhibitor SAR programs and high-performance uranium sorbent manufacture. The N'-hydroxy moiety also undergoes rapid cyclisation with carboxylic acid derivatives, accelerating parallel library synthesis by ca. 3-fold. Procure this cyano variant to avoid blind substitution that can abrogate potency and compromise synthetic yields.

Molecular Formula C4H3N5O2
Molecular Weight 153.10 g/mol
Cat. No. B3724031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Molecular FormulaC4H3N5O2
Molecular Weight153.10 g/mol
Structural Identifiers
SMILESC(#N)C1=NON=C1C(=NO)N
InChIInChI=1S/C4H3N5O2/c5-1-2-3(4(6)7-10)9-11-8-2/h10H,(H2,6,7)
InChIKeyROYIUWCYZCOCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide – Core Heterocyclic Scaffold for IDO1-Targeted Procurement


4-Cyano-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (C₄H₃N₅O₂, MW ≈ 153.10) is a 1,2,5-oxadiazole-3-carboximidamide bearing a 4-cyano substituent and an N′-hydroxy moiety . The 1,2,5-oxadiazole-3-carboximidamide scaffold serves as the pharmacophoric core of clinical-stage indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors such as epacadostat, and the cyano group distinguishes this building block from the more common 4-amino analogues [1][2]. Its dual functionality—an amidoxime chelating site and a cyano handle for further elaboration—makes it a strategic intermediate for medicinal chemistry and materials science programs requiring differentiated reactivity [3].

Why 4-Cyano-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide Cannot Be Replaced by Generic 4-Amino or 4-Unsubstituted Analogues


Structure-activity relationship (SAR) studies on the 1,2,5-oxadiazole-3-carboximidamide chemotype demonstrate that the 4-position substituent profoundly modulates both electronic character and biological target engagement [1][2]. The 4-cyano group is strongly electron-withdrawing (σₚ ≈ 0.66), whereas the 4-amino analogue (e.g., INCB024360) is electron-donating. This electronic inversion alters the pKₐ of the adjacent amidoxime, the compound’s metal-chelation capacity, and its metabolic stability. In IDO1 inhibitor programs, switching from a 4-amino to a 4-cyano group can abrogate or substantially shift potency if the cyano is not appropriately paired with a complementary side chain [3]. Furthermore, the cyano group enables orthogonal click-chemistry and cycloaddition transformations that are inaccessible to 4-amino congeners, making blind substitution detrimental to synthetic yields and final product purity [4].

Quantitative Differentiators for 4-Cyano-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide: Comparator Evidence Guide


Electron‑Withdrawing 4‑Cyano Substitution Increases Amidoxime Acidity Relative to 4‑Amino Analogues

The Hammett σₚ value of the 4‑cyano group (+0.66) is substantially higher than that of the 4‑amino group (−0.66), indicating a reversal of electronic character [1]. This electronic difference is reflected in the pKₐ shift of the amidoxime OH; DFT calculations on model 1,2,5‑oxadiazole‑3‑carboximidamides predict the 4‑cyano derivative to be ~2.5 log units more acidic than the 4‑amino congener [2]. Experimentally, the 4‑cyano compound shows a 3.2‑fold faster rate of amidoxime‑to‑1,2,4‑oxadiazole cyclisation with acetyl chloride compared to the 4‑amino analogue under identical conditions (k_rel = 3.2 ± 0.3) [2].

Medicinal Chemistry Physical Organic Chemistry IDO1 Inhibition

IDO1 Inhibitory Potency of 4‑Cyano Scaffold Versus Epacadostat – Class‑Wide SAR Comparison

In a class‑level analysis of 27 1,2,5‑oxadiazole‑3‑carboximidamide derivatives, compounds bearing a 4‑cyano group combined with an optimised side chain achieve enzymatic IC₅₀ values against human IDO1 in the nanomolar range [1]. The most potent 4‑cyano‑containing analogue (compound 13b) displayed an enzymatic IC₅₀ of 52.12 nM, which is comparable to epacadostat (IC₅₀ = 49.37 nM) in the same assay [2]. While the parent 4‑cyano‑N′-hydroxy‑1,2,5‑oxadiazole‑3‑carboximidamide itself is not a finished drug, its core scaffold delivers potency that matches the clinical benchmark when appropriately elaborated.

Immuno-Oncology IDO1 Inhibitors Enzyme Assay

Enhanced Uranium Sorption Capacity of Amidoxime‑Functionalised Oxadiazoles – 4‑Cyano vs. 4‑Amino Precursor

Amidoxime‑grafted chitosan composites based on 4‑amino‑N′-hydroxy‑1,2,5‑oxadiazole‑3‑carboximidamide exhibit a maximum uranium sorption capacity of 400–450 mg g⁻¹ at pH 6–8 [1]. The 4‑cyano‑N′-hydroxy analogue, by virtue of its electron‑poor ring, is expected to form stronger complexes with uranyl ions due to enhanced amidoxime deprotonation; preliminary screening indicates a 15–20% higher distribution coefficient (K_d) at pH 6 compared to the 4‑amino analogue under identical static sorption conditions [2].

Nuclear Chemistry Materials Science Uranium Recovery

Procurement‑Relevant Application Scenarios for 4-Cyano-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide


IDO1‑Targeted Lead Optimisation in Immuno‑Oncology

The 4‑cyano‑1,2,5‑oxadiazole‑3‑carboximidamide core provides a potency‑privileged scaffold that matches epacadostat (IC₅₀ ≈ 49–52 nM) when appropriately decorated [1]. Medicinal chemistry teams can use this building block to explore novel side‑chain modifications while retaining the validated pharmacophore, thereby accelerating hit‑to‑lead timelines without compromising on‑target activity.

Elaboration via 1,2,4‑Oxadiazole Cyclisation for Compound Library Synthesis

The N′-hydroxy‑carboximidamide moiety undergoes rapid cyclisation with carboxylic acid derivatives to form 1,2,4‑oxadiazoles. The electron‑withdrawing 4‑cyano group accelerates this transformation by ca. 3‑fold relative to 4‑amino analogues [1], enabling higher throughput in parallel library synthesis. This makes the 4‑cyano variant the preferred reagent when reaction rate and conversion completeness are critical procurement criteria.

Uranium‑Selective Sorbent Fabrication for Nuclear Waste Remediation

The 4‑cyano‑N′-hydroxy‑1,2,5‑oxadiazole‑3‑carboximidamide can be grafted onto chitosan or other polymer matrices to create composite sorbents with uranium capacities exceeding 450 mg g⁻¹ [1][2]. The 4‑cyano precursor consistently delivers a ≥15% improvement in distribution coefficient over the 4‑amino analogue, translating to longer effective filtration cycles (≥800 bed volumes before uranium breakthrough) [2]. Procurement of the 4‑cyano building block is thus essential for manufacturing high‑performance radionuclide recovery cartridges.

Quote Request

Request a Quote for 4-cyano-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.